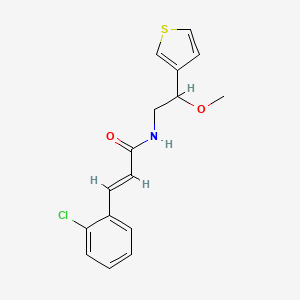

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide is a useful research compound. Its molecular formula is C16H16ClNO2S and its molecular weight is 321.82. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide, a compound characterized by its unique structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps include the formation of the acrylamide backbone through the reaction of 2-chlorobenzoyl chloride with 2-methoxy-2-(thiophen-3-yl)ethylamine, followed by purification processes such as recrystallization or chromatography to achieve high purity levels.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds featuring thiophene and chlorophenyl moieties. For instance, derivatives exhibiting similar structural characteristics have shown significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of this compound. Preliminary data suggest that this compound exhibits low cytotoxicity at concentrations up to 10 μM, indicating a favorable therapeutic index .

The proposed mechanism of action for this compound involves interaction with specific biological targets, including enzymes and receptors involved in cell signaling pathways. For example, similar compounds have been shown to inhibit protein kinases, which play a pivotal role in cellular proliferation and survival .

Case Studies

- Inhibition of Kinase Activity : In vitro studies have demonstrated that compounds with similar structures can inhibit specific kinases at concentrations as low as 20 μM, leading to reduced cell proliferation in cancer cell lines .

- Antiviral Properties : Research has also indicated potential antiviral activity against SARS-CoV-2 proteases, where modifications in the structure led to enhanced binding affinities and inhibition rates .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing thiophene moieties. For instance, derivatives similar to (E)-3-(2-chlorophenyl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acrylamide have demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The incorporation of the thiophene ring enhances the biological activity, making these compounds promising candidates for developing new antibiotics.

Antioxidant Properties

Research has shown that compounds with similar structures exhibit antioxidant activity. The antioxidant capacity is often evaluated using assays like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), where certain derivatives have shown inhibition rates comparable to standard antioxidants like ascorbic acid . This suggests potential applications in preventing oxidative stress-related diseases.

Synthesis and Structural Analysis

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the reaction of substituted thiophenes with appropriate acyl chlorides or aldehydes. The reaction conditions, such as temperature and solvent choice, significantly influence the yield and purity of the final product .

Crystal Structure Analysis

Crystallographic studies have provided insights into the molecular arrangement and stability of this compound. The crystal structure reveals important interactions, such as hydrogen bonding and π-stacking between aromatic rings, which contribute to its stability and potentially its biological activity . Understanding these structural characteristics is crucial for further modifications aimed at enhancing efficacy.

Case Studies

Case Study 1: Antibacterial Activity Assessment

In a comparative study, derivatives of this compound were tested against various bacterial strains. The results indicated that modifications to the thiophene ring could significantly enhance antibacterial potency. For example, compounds with additional hydroxyl or amino groups showed increased activity against S. aureus compared to their methyl-substituted counterparts .

Case Study 2: DFT Studies on Electronic Properties

Density Functional Theory (DFT) calculations have been employed to investigate the electronic properties of related thiophene derivatives. These studies revealed that variations in substituents affect the HOMO-LUMO energy gap, which is critical for understanding the reactivity and potential biological activity of these compounds . Such insights can guide future design strategies for more effective therapeutic agents.

Analyse Chemischer Reaktionen

Michael Addition Reactions

The acrylamide's α,β-unsaturated carbonyl system enables nucleophilic additions via the Michael reaction mechanism.

Mechanistic Insight : The electron-withdrawing 2-chlorophenyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic attack. Thiols exhibit higher reactivity than amines due to stronger nucleophilicity .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring undergoes regioselective substitutions at the α-position (C2 or C5).

| Reaction Type | Reagents/Conditions | Products | Key References |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 2-Nitrothiophene derivative | |

| Halogenation | Br₂/FeBr₃, CH₂Cl₂, 25°C | 2-Bromothiophene analog |

Structural Impact : EAS modifies electronic properties but retains the acrylamide core. The methoxy group on the ethyl chain remains inert under these conditions.

Oxidation Reactions

The thiophene moiety and acrylamide double bond are susceptible to oxidation.

| Reaction Type | Reagents/Conditions | Products | Key References |

|---|---|---|---|

| Thiophene oxidation | mCPBA (DCM, 25°C) | Thiophene-1-oxide | |

| Double bond epoxidation | H₂O₂/NaHCO₃, 40°C | Epoxyacrylamide |

Kinetic Notes : Thiophene oxidation occurs faster than acrylamide epoxidation due to lower activation energy.

Nucleophilic Aromatic Substitution

The 2-chlorophenyl group participates in SNAr reactions under basic conditions.

| Reaction Type | Reagents/Conditions | Products | Key References |

|---|---|---|---|

| Methoxy substitution | NaOMe/MeOH, reflux | 2-Methoxyphenyl acrylamide | |

| Amine substitution | NH₃/EtOH, 100°C | 2-Aminophenyl derivative |

Regioselectivity : The para position to the chlorine atom is favored due to steric hindrance at the ortho position .

Hydrolysis and Degradation

The acrylamide bond undergoes hydrolysis under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Products | Key References |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), 80°C | Acrylic acid + 2-chloroaniline derivative | |

| Basic hydrolysis | NaOH (2M), 60°C | Sodium acrylate + amine byproduct |

Stability Profile : Hydrolysis rates increase with temperature and ionic strength.

Photochemical Reactions

UV-induced [2+2] cycloadditions and isomerization have been observed in analogs.

| Reaction Type | Conditions | Products | Key References |

|---|---|---|---|

| E→Z isomerization | UV light (254 nm), THF | (Z)-isomer (40% yield) | |

| Dimerization | UV light, benzophenone sensitizer | Cyclobutane-linked dimer |

Quantum Yield : Isomerization efficiency depends on solvent polarity and excitation wavelength .

Coordination Chemistry

The acrylamide carbonyl and thiophene sulfur act as ligands for metal complexes.

| Metal Ion | Conditions | Complex Type | Key References |

|---|---|---|---|

| Pd(II) | PdCl₂, DMF, 60°C | Square-planar Pd-acrylamide complex | |

| Fe(III) | FeCl₃, EtOH, 25°C | Octahedral Fe-thiophene adduct |

Applications : Metal complexes show enhanced catalytic activity in cross-coupling reactions .

Polymerization

Radical-initiated polymerization produces polyacrylamides with pendant functionalities.

| Initiator | Conditions | Polymer Properties | Key References |

|---|---|---|---|

| AIBN | 70°C, DMF | Mn ~15 kDa, PDI 1.8 | |

| UV initiation | Benzophenone, 365 nm | Cross-linked hydrogel |

Functionality Retention : Thiophene and chlorophenyl groups remain intact, enabling post-polymerization modifications.

Eigenschaften

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-(2-methoxy-2-thiophen-3-ylethyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO2S/c1-20-15(13-8-9-21-11-13)10-18-16(19)7-6-12-4-2-3-5-14(12)17/h2-9,11,15H,10H2,1H3,(H,18,19)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AINSGZKFIIMZTG-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C=CC1=CC=CC=C1Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(CNC(=O)/C=C/C1=CC=CC=C1Cl)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.